Methyl({[2-(methylsulfanyl)phenyl]methyl})amine
Overview
Description
Methyl({[2-(methylsulfanyl)phenyl]methyl})amine is an organic compound with the molecular formula C9H13NS and a molecular weight of 167.27 g/mol . It is also known by its IUPAC name, N-methyl [2-(methylsulfanyl)phenyl]methanamine . This compound is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to a methylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[2-(methylsulfanyl)phenyl]methyl})amine typically involves the reaction of 2-(methylsulfanyl)benzyl chloride with methylamine under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl({[2-(methylsulfanyl)phenyl]methyl})amine undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: De-methylsulfanylated products
Substitution: Various substituted amines
Scientific Research Applications
Methyl({[2-(methylsulfanyl)phenyl]methyl})amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl({[2-(methylsulfanyl)phenyl]methyl})amine involves its interaction with various molecular targets, primarily through its amine and methylsulfanyl groups. These functional groups allow the compound to participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions that can modulate biological pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl({2-[(methylsulfanyl)methyl]phenyl}methyl)amine hydrochloride: Similar structure but with a hydrochloride salt form.
N-methyl-2-(methylthio)benzylamine: Another compound with a similar core structure but different substituents.
Uniqueness
Methyl({[2-(methylsulfanyl)phenyl]methyl})amine is unique due to its specific combination of a methylsulfanyl group and a methylamine group attached to a phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
N-methyl-1-(2-methylsulfanylphenyl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-10-7-8-5-3-4-6-9(8)11-2/h3-6,10H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFPJNJKRLUABW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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